4-Hydroxy Propafenone-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy Propafenone-d5 Hydrochloride is a labeled metabolite of Propafenone, a Class 1C antiarrhythmic agent. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it useful for various research applications, particularly in the field of pharmacokinetics and drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Propafenone-d5 Hydrochloride involves the deuteration of 4-Hydroxy PropafenoneThe reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuteration. The compound is then purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy Propafenone-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent form, 4-Hydroxy Propafenone.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of 4-Hydroxy Propafenone, such as ketones, aldehydes, and substituted phenols .
Scientific Research Applications
4-Hydroxy Propafenone-d5 Hydrochloride is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to understand reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to track the biotransformation of Propafenone in biological systems.
Medicine: It aids in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Propafenone.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 4-Hydroxy Propafenone-d5 Hydrochloride is similar to that of Propafenone. It works by slowing the influx of sodium ions into cardiac muscle cells, reducing excitability and stabilizing myocardial membranes. This action helps in managing arrhythmias by prolonging the refractory period and reducing automaticity .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy Propafenone Hydrochloride-d5: Another deuterium-labeled derivative used in similar research applications.
4-Hydroxy Propafenone Hydrochloride: The non-deuterated form used in clinical settings.
Uniqueness
4-Hydroxy Propafenone-d5 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research, such as improved stability and altered pharmacokinetic properties. This makes it particularly valuable in studies requiring precise quantitation and tracking of metabolic pathways .
Properties
Molecular Formula |
C21H28ClNO4 |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-[4-hydroxy-2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-13-17(23)9-10-19(21)20(25)11-8-16-6-4-3-5-7-16;/h3-7,9-10,13,18,22-24H,2,8,11-12,14-15H2,1H3;1H/i14D2,15D2,18D; |
InChI Key |
WKRSKHMUIJZGKZ-CHHLNNTKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O)NCCC.Cl |
Canonical SMILES |
CCCNCC(COC1=C(C=CC(=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.